Ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate likely involves the condensation of appropriate precursors. One possible route could be the reaction of cyanoacetohydrazide (a versatile intermediate) with suitable reagents. Cyanoacetohydrazides have been widely used in heterocyclic synthesis due to their ambident nucleophilic properties . Further experimental details would be needed to confirm this specific synthesis.
Scientific Research Applications
Antimicrobial Activity
Ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been utilized in the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which demonstrate antimicrobial activity. These compounds have been synthesized and characterized, showing potential in antimicrobial applications (El‐Kazak & Ibrahim, 2013).
Synthesis of Biologically Important Compounds
The compound has been employed in the synthesis of highly substituted 2-pyridones, which are biologically significant. These include 2-amino-1-(alkyl)-5-cyano-6-oxo-4-(aryl)-1,6-dihydropyridine-3-ethylcarboxylates and zwitterionic 2-pyridones. These syntheses provide new insights into the regioselective synthesis of these compounds, which are important for various biological applications (Pathak, Kundu, & Pramanik, 2012).
Application in Dye Synthesis
This compound has been used in the synthesis of disperse dyes derived from thiophene. The synthesized dyes, after complexation with metals like copper, cobalt, and zinc, have shown good levelness and excellent fastness properties on fabrics like polyester and nylon 6.6, offering applications in textile industries (Abolude, Bello, Nkeonye, & Giwa, 2021).
Properties
IUPAC Name |
ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-3-24-16(22)13-12(9-4-6-10(23-2)7-5-9)11(8-17)15(21)20(19)14(13)18/h4-7H,3,18-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIJQXVDWBCQEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)OC)C#N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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